molecular formula C12H14BrNO3 B5435925 (5-Bromo-2-methoxyphenyl)(morpholino)methanone

(5-Bromo-2-methoxyphenyl)(morpholino)methanone

Cat. No.: B5435925
M. Wt: 300.15 g/mol
InChI Key: DUOKQHWLYOTZPQ-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)(morpholino)methanone is an organic compound with the molecular formula C12H14BrNO3 It is a derivative of methanone, featuring a brominated methoxyphenyl group and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methoxyphenyl)(morpholino)methanone typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection using acetic anhydride and sulfuric acid, followed by bromination with bromine under iron powder catalysis. Finally, deacetylation is performed to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-methoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, (5-Bromo-2-methoxyphenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its morpholino group can interact with biological targets, providing insights into molecular mechanisms.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its brominated structure provides flame-retardant properties, making it useful in various applications.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)(morpholino)methanone involves its interaction with molecular targets, such as enzymes and receptors. The morpholino group can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: (5-Bromo-2-methoxyphenyl)(morpholino)methanone is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-11-3-2-9(13)8-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKQHWLYOTZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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